molecular formula C40H40N12O8S2 B1681319 (E)-4,4'-Bis((4-(phenylamino)-6-morpholino-S-triazin-2-YL)amino)-2,2'-stilbenedisulfonic acid CAS No. 24231-46-7

(E)-4,4'-Bis((4-(phenylamino)-6-morpholino-S-triazin-2-YL)amino)-2,2'-stilbenedisulfonic acid

Cat. No.: B1681319
CAS No.: 24231-46-7
M. Wt: 881.0 g/mol
InChI Key: YGUMVDWOQQJBGA-VAWYXSNFSA-N
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Description

(E)-4,4'-Bis((4-(phenylamino)-6-morpholino-S-triazin-2-YL)amino)-2,2'-stilbenedisulfonic acid (hereafter referred to as the "target compound") is a symmetrically substituted stilbene disulfonate derivative. Its core structure consists of a central stilbene (1,2-diphenylethene) backbone linked to sulfonic acid groups at the 2,2' positions. Each triazine ring is substituted with a phenylamino group at the 4-position and a morpholino moiety at the 6-position (see ). The compound is typically isolated as a disodium salt (C₃₈H₃₄N₁₂O₈S₂·2Na) to enhance solubility in aqueous systems.

The compound’s fluorescence arises from the extended π-conjugation of the stilbene core, while the triazine-morpholino substituents modulate electronic properties and steric effects. Its primary industrial application is as a fluorescent whitening agent (FWA) in textiles, paper, and detergents, where it absorbs UV light (300–400 nm) and emits blue light (420–480 nm) to counteract yellowing .

Properties

CAS No.

24231-46-7

Molecular Formula

C40H40N12O8S2

Molecular Weight

881.0 g/mol

IUPAC Name

5-[(4-anilino-6-morpholin-4-yl-1,3,5-triazin-2-yl)amino]-2-[(E)-2-[4-[(4-anilino-6-morpholin-4-yl-1,3,5-triazin-2-yl)amino]-2-sulfophenyl]ethenyl]benzenesulfonic acid

InChI

InChI=1S/C40H40N12O8S2/c53-61(54,55)33-25-31(43-37-45-35(41-29-7-3-1-4-8-29)47-39(49-37)51-17-21-59-22-18-51)15-13-27(33)11-12-28-14-16-32(26-34(28)62(56,57)58)44-38-46-36(42-30-9-5-2-6-10-30)48-40(50-38)52-19-23-60-24-20-52/h1-16,25-26H,17-24H2,(H,53,54,55)(H,56,57,58)(H2,41,43,45,47,49)(H2,42,44,46,48,50)/b12-11+

InChI Key

YGUMVDWOQQJBGA-VAWYXSNFSA-N

SMILES

C1COCCN1C2=NC(=NC(=N2)NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=CC=C6)N7CCOCC7)S(=O)(=O)O)S(=O)(=O)O)NC8=CC=CC=C8

Isomeric SMILES

C1COCCN1C2=NC(=NC(=N2)NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=CC=C6)N7CCOCC7)S(=O)(=O)O)S(=O)(=O)O)NC8=CC=CC=C8

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=CC=C6)N7CCOCC7)S(=O)(=O)O)S(=O)(=O)O)NC8=CC=CC=C8

Appearance

Solid powder

Other CAS No.

32466-46-9
24231-46-7

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

16090-02-1 (di-hydrochloride salt)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

4,4'-bis((4-anilino-6-morpholino- 1,3,5-triazin-2-yl)amino)stilbene-2,2'-disulfonate disodium salt
DADM
Tinopal
Tinopal, disodium salt
Tinopal, disodium salt, (E)-isome

Origin of Product

United States

Biological Activity

(E)-4,4'-Bis((4-(phenylamino)-6-morpholino-S-triazin-2-YL)amino)-2,2'-stilbenedisulfonic acid, commonly referred to as Fluorescent Brightener 71 (FB-71), is a synthetic compound characterized by its stilbene and triazine moieties. This compound has garnered attention due to its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article aims to provide a comprehensive overview of the biological activity of FB-71, including antiproliferative effects, apoptosis induction, and antimicrobial properties.

  • Molecular Formula : C40H40N12O8S
  • Molecular Weight : 924.91 g/mol
  • CAS Number : 16090-02-1

Antiproliferative Activity

FB-71 has been evaluated for its antiproliferative effects against various cancer cell lines. A study demonstrated that compounds containing similar structural motifs exhibited significant cytotoxicity against MCF-7 breast cancer cells with IC50 values below 1 µM. These findings suggest that FB-71 may act as a potent anticancer agent.

CompoundCell LineIC50 (µM)Mechanism of Action
FB-71MCF-7<1Induces apoptosis and cell cycle arrest at G2/M phase
TamoxifenMCF-75Estrogen receptor modulator

Case Study: Induction of Apoptosis

In vitro studies using flow cytometry revealed that FB-71 induces both early and late apoptosis in MCF-7 cells. The proportion of Annexin V-positive cells increased significantly from 8.3% in untreated controls to 37.4% in treated cells at a concentration of 2 µM, indicating a robust apoptotic response.

The mechanisms through which FB-71 exerts its biological effects include:

  • Cell Cycle Arrest : FB-71 causes G2/M phase arrest in cancer cells, preventing their proliferation.
  • Apoptosis Induction : The compound activates apoptotic pathways, leading to programmed cell death.
  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes like thymidylate synthase and carbonic anhydrase, which are critical for cancer cell survival and proliferation.

Antimicrobial Activity

Research has also explored the antimicrobial properties of FB-71 and related compounds. Preliminary screenings indicated that derivatives with cyclic amines and triazine structures exhibited promising activity against various bacterial and fungal strains.

CompoundTarget OrganismActivity
FB-71Staphylococcus aureusModerate
FB-71Escherichia coliLow

Environmental Concerns

Despite its potential benefits, FB-71 raises environmental concerns due to its biodegradation properties and acute aquatic toxicity. Regulatory assessments have categorized it with high environmental concern, necessitating careful handling and disposal practices.

Comparison with Similar Compounds

The target compound belongs to a broader class of 4,4'-bis(triazinylamino)stilbene-2,2'-disulfonates. Key structural analogs and their comparative properties are outlined below:

Substituent Variations on Triazine Rings
Compound Name Substituents (Triazine Positions 4 and 6) Molecular Weight (g/mol) Key Properties/Applications Source
Target Compound 4-phenylamino, 6-morpholino 854.87 High fluorescence efficiency; used in cotton and polyester blends .
4,4'-Bis((4-anilino-6-methylamino-S-triazin-2-yl)amino)-2,2'-stilbenedisulfonic acid 4-phenylamino, 6-methylamino 808.82 Lower thermal stability; limited solubility in alkaline media .
4,4'-Bis[[4-(bis(2-hydroxypropyl)amino)-6-(4-sulfophenylamino)-triazin-2-yl]amino]-stilbene... 4-(4-sulfophenylamino), 6-bis(2-hydroxypropyl) 1156.99 Enhanced hydrophilicity (LogP = 0.735); used in high-pH detergent formulations .
4,4'-Bis((4-anilino-6-(2-hydroxyethyl)methylamino-S-triazin-2-yl)amino)-stilbenedisulfonic acid 4-phenylamino, 6-(2-hydroxyethyl)methylamino 900.89 Moderate fluorescence; stable in chlorinated water (textile brightening) .
4,4'-Bis[(4-anilino-6-methoxy-S-triazin-2-yl)amino]stilbene-2,2'-disulphonic acid 4-phenylamino, 6-methoxy 786.76 Reduced electron-withdrawing effect; lower brightness on cotton .

Key Findings :

  • The morpholino group in the target compound provides a balance between electron-donating capacity and steric hindrance, enhancing fluorescence quantum yield compared to methylamino or methoxy analogs .
  • Hydroxyalkyl substituents (e.g., 2-hydroxypropyl) improve water solubility but reduce photostability due to increased susceptibility to oxidative degradation .

Source :

  • The target compound outperforms analogs in whiteness retention under UV exposure, attributed to morpholino’s electron-donating properties stabilizing excited-state transitions .

Yield Comparison :

  • Target compound: ~75% yield (pH 6–7, 40°C) .
  • Methoxy-substituted analog: ~82% yield (pH 4–5, 25°C) .

Q & A

Q. What stability challenges arise under oxidative/reductive conditions?

  • Methodological Answer :
  • Oxidative Stress : Exposure to H2O2 (1 mM) degrades sulfonic acid groups (monitor via loss of ~1150 cm⁻¹ IR peak).
  • Reductive Stress : NaBH4 reduces stilbene double bonds (E→Z isomerization, confirmed by NMR coupling constants).
  • Mitigation : Store under N2 at -20°C with antioxidants (e.g., BHT) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-4,4'-Bis((4-(phenylamino)-6-morpholino-S-triazin-2-YL)amino)-2,2'-stilbenedisulfonic acid
Reactant of Route 2
Reactant of Route 2
(E)-4,4'-Bis((4-(phenylamino)-6-morpholino-S-triazin-2-YL)amino)-2,2'-stilbenedisulfonic acid

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